molecular formula C15H9N3O3S B2786045 2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1797970-68-3

2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2786045
CAS RN: 1797970-68-3
M. Wt: 311.32
InChI Key: ONTROMAEOALAIG-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are versatile objects for chemical modification and are represented by a great number of medicines .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[3,2-d]pyrimidine core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines are based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Antimicrobial Properties

Thieno[3,2-d]pyrimidines, a class to which our compound belongs, have demonstrated diverse biological activities. Researchers have synthesized derivatives of this compound and evaluated their antimicrobial potential . Specifically, compounds containing the thieno[2,3-d]pyrimidine scaffold have shown promising activity against bacteria, fungi, and mycobacteria. Further investigations into the mechanism of action and optimization of these derivatives could lead to novel antimicrobial agents.

Antitubercular Activity

Thienopyrimidinones, including derivatives of our compound, have been explored as potential antitubercular agents. Some derivatives exhibited excellent antimycobacterial activity, with minimal inhibitory concentrations (MIC) in the range of 6–8 μM . Given the global challenge of tuberculosis, these findings highlight the compound’s relevance in combating this infectious disease.

Anti-Cancer Potential

The cyclized thienotriazolopyrimidins, derived from a related compound (2,3-diamino-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one), have been investigated for their anti-cancer properties . These compounds could serve as leads for developing potent anti-cancer agents. Further studies are needed to elucidate their mechanisms of action and assess their efficacy against specific cancer types.

Synthetic Building Blocks

The versatile synthons derived from 3-amino-4-cyano-2-thiophenecarboxamides have been used to prepare various thieno[3,2-d]pyrimidine derivatives . Researchers have employed these compounds as building blocks for further synthetic transformations. Their reactivity and functional groups make them valuable intermediates in organic synthesis.

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities, as well as the development of new effective methods for its synthesis . The thienopyrimidinones as a class have potential to be developed as antitubercular agents .

properties

IUPAC Name

2-[(4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S/c19-12-11-5-8(22-13(11)17-7-16-12)6-18-14(20)9-3-1-2-4-10(9)15(18)21/h1-5,7H,6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTROMAEOALAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(S3)N=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-6-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

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